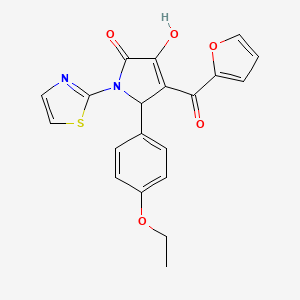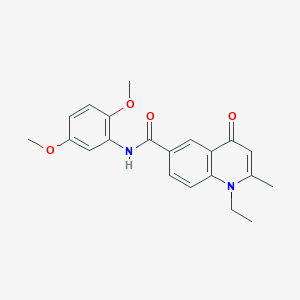
N-(2,5-dimethoxyphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound may have potential applications due to its structural features, but further research is needed to fully understand its properties.
N-(2,5-dimethoxyphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide: is a complex organic compound with a lengthy name. Let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. It is a relatively novel compound, and detailed industrial production methods remain undisclosed.
- Researchers would likely need to explore custom synthesis or modifications of existing quinoline derivatives to obtain this compound.
Chemical Reactions Analysis
- Without direct experimental data, we can only speculate on the types of reactions this compound might undergo.
- Common reactions for quinoline derivatives include oxidation, reduction, and substitution reactions.
- Reagents and conditions would depend on the specific functional groups present. For example:
- Oxidation: Could involve reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
- Reduction: Could use reducing agents like lithium aluminum hydride (LiAlH₄).
- Substitution: Halogenation (e.g., bromination or chlorination) could occur.
- Major products would vary based on the specific reaction and starting material.
Scientific Research Applications
- Research on this compound is limited, but potential applications could include:
Medicinal Chemistry: Investigating its pharmacological properties, such as potential antitumor, antimicrobial, or anti-inflammatory effects.
Material Science: Exploring its use in organic electronics or as a building block for functional materials.
Biological Studies: Assessing its impact on cellular processes or receptors.
Drug Discovery: Screening for activity against specific targets.
- these applications remain speculative until further studies are conducted.
Mechanism of Action
- As of now, we lack specific information on the mechanism of action for this compound.
- Researchers would need to investigate its interactions with biological targets (e.g., receptors, enzymes) to understand how it exerts its effects.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct information on similar compounds with the exact structure you provided.
- Researchers might compare it to related quinoline derivatives or explore analogs with similar functional groups.
Properties
Molecular Formula |
C21H22N2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-ethyl-2-methyl-4-oxoquinoline-6-carboxamide |
InChI |
InChI=1S/C21H22N2O4/c1-5-23-13(2)10-19(24)16-11-14(6-8-18(16)23)21(25)22-17-12-15(26-3)7-9-20(17)27-4/h6-12H,5H2,1-4H3,(H,22,25) |
InChI Key |
URDOUDILJWEUPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=C(C=CC(=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile](/img/structure/B11060535.png)
![2-{5-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]furan-2-yl}benzoic acid](/img/structure/B11060538.png)
![4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine](/img/structure/B11060539.png)
![2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11060541.png)

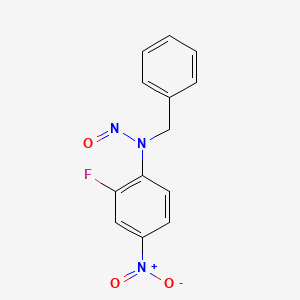
![1-methyl-2'-phenyl-6',7',8',9',9a',9b'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-a]indolizine]-1',2,3'(1H,2'H,3a'H)-trione](/img/structure/B11060566.png)
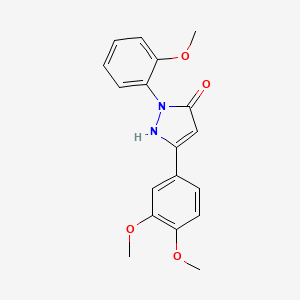
![Ethyl 2,5-dioxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate](/img/structure/B11060592.png)
![2-ethyl-3-(4-fluorophenyl)-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11060596.png)
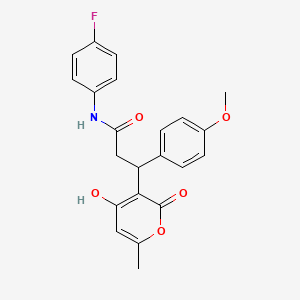
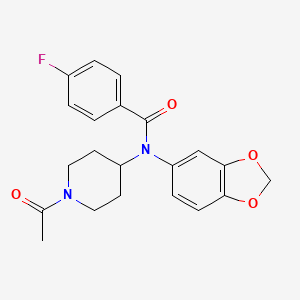
![1-cycloheptyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11060623.png)
